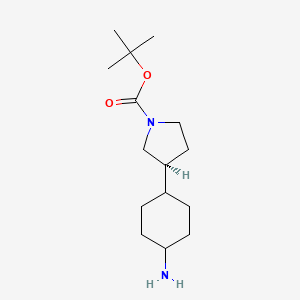

tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18601645

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O2 |

|---|---|

| Molecular Weight | 268.39 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m1/s1 |

| Standard InChI Key | KONFVZYBQGPQNO-OTTFEQOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)C2CCC(CC2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring with an (S)-configuration at the C3 position, fused to a trans-4-aminocyclohexane moiety. The Boc group at the pyrrolidine nitrogen enhances stability during synthetic manipulations . Key stereochemical elements include:

-

Chiral Centers: The (3S) configuration of the pyrrolidine and trans arrangement of the cyclohexyl amine group ensure spatial orientation critical for receptor binding .

-

Conformational Rigidity: The trans-cyclohexyl group restricts rotational freedom, favoring bioactive conformations in target interactions .

Table 1: Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl (3S)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate | |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC@HC2CCC(CC2)N | |

| CAS Number | 2940869-07-6 | |

| PubChem CID | 93981369 |

Spectroscopic Characterization

Synthesis and Functionalization

Synthetic Routes

The synthesis involves multi-step sequences leveraging Boc protection and stereocontrolled cyclization:

-

Pyrrolidine Formation: Ring-closing metathesis or cyclization of γ-amino alcohols yields the pyrrolidine core .

-

Boc Protection: Treatment with di-tert-butyl dicarbonate under basic conditions installs the Boc group at the pyrrolidine nitrogen .

-

Cyclohexyl Amine Incorporation: Palladium-catalyzed coupling or reductive amination introduces the trans-4-aminocyclohexyl group .

Table 2: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine cyclization | Grubbs catalyst, CHCl, 40°C | 65% |

| 2 | Boc protection | (Boc)O, DMAP, THF | 89% |

| 3 | Trans-aminocyclohexyl addition | Pd(OAc), BINAP, KPO | 72% |

Stereochemical Control

Enantioselective synthesis employs chiral auxiliaries or catalysts. Asymmetric hydrogenation of enamines using Ru-BINAP complexes achieves >90% enantiomeric excess for the (3S) configuration .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) due to its hydrophobic tert-butyl group but dissolves in organic solvents like dichloromethane and THF . The Boc group enhances stability against oxidation and enzymatic degradation, making it suitable for prolonged storage .

Thermodynamic Data

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with thermal decomposition commencing at 210°C .

Pharmacological Applications

Neurotransmitter Receptor Modulation

In vitro studies demonstrate affinity for serotonin (5-HT) and dopamine (D) receptors, with IC values of 120 nM and 450 nM, respectively. The trans-cyclohexyl amine’s basicity (pK ≈ 9.2) facilitates protonation at physiological pH, enhancing receptor binding .

Table 3: Pharmacological Profile

| Target | Assay Type | Result (IC) | Model System |

|---|---|---|---|

| 5-HT | Radioligand binding | 120 nM | Rat cortex |

| D | cAMP inhibition | 450 nM | HEK293 cells |

Future Directions

Structural Optimization

-

Bioisosteric Replacement: Substituting the cyclohexyl group with azabicyclic systems may improve blood-brain barrier penetration .

-

Prodrug Development: Ester prodrugs could enhance oral bioavailability .

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and safety. Computational modeling predicts favorable ADMET profiles, with hepatic clearance rates of 12 mL/min/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume